REACTION_CXSMILES
|
[Cl-].[CH:2]([S:4]([NH:7][CH2:8][CH2:9][NH3+:10])(=[O:6])=[O:5])=[CH2:3].C(N(CC)CC)C>CO>[S:4]1(=[O:6])(=[O:5])[CH2:2][CH2:3][NH:10][CH2:9][CH2:8][NH:7]1 |f:0.1|
|
Name
|
2-[(vinylsulfonyl)amino]ethanaminium chloride
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(=C)S(=O)(=O)NCC[NH3+]
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 28 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel (10 g) was added to the solution
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
eluting with 4% ammonium hydroxide in acetonitrile
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |